molecular formula C17H23N3O3 B079691 H-Trp-Leu-OH CAS No. 13123-35-8

H-Trp-Leu-OH

Cat. No.: B079691
CAS No.: 13123-35-8
M. Wt: 317.4 g/mol
InChI Key: LYMVXFSTACVOLP-UHFFFAOYSA-N
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Description

L-Tryptophan-L-leucine is a dipeptide composed of the amino acids L-tryptophan and L-leucine L-tryptophan is an essential aromatic amino acid required for protein synthesis in humans and animals, while L-leucine is a branched-chain amino acid that plays a crucial role in protein synthesis and metabolic regulation

Mechanism of Action

Target of Action

Trp-Leu, a dipeptide composed of tryptophan and leucine, has been found to interact with various targets in biological systems. One of the primary targets of Trp-Leu is the acetolactate synthase (ALS) enzyme . ALS is a key enzyme involved in the biosynthesis of branched-chain amino acids. The Trp-Leu dipeptide has been shown to inhibit the activity of ALS, leading to resistance in certain plant species to ALS-inhibiting herbicides .

Mode of Action

The mode of action of Trp-Leu involves its interaction with the ALS enzyme. Specifically, an amino acid mutation, Trp-574-Leu, has been identified in the ALS gene of certain resistant plant populations . This mutation appears to confer resistance to ALS-inhibiting herbicides, suggesting that Trp-Leu interacts with the ALS enzyme at this specific site .

Biochemical Pathways

The interaction of Trp-Leu with the ALS enzyme affects the biosynthesis of branched-chain amino acids. When the activity of ALS is inhibited, the production of these amino acids is reduced, which can have downstream effects on various biochemical pathways. For instance, these amino acids are essential for protein synthesis, and their reduced availability can impact the growth and development of organisms .

Pharmacokinetics

They can also be metabolized by various enzymes and excreted through the kidneys .

Result of Action

The primary result of Trp-Leu’s action is the inhibition of ALS activity, leading to reduced biosynthesis of branched-chain amino acids. In the context of herbicide resistance, this can result in the survival of certain plant species in the presence of ALS-inhibiting herbicides . Moreover, the Trp-574-Leu mutation and P450-mediated enhanced metabolism coexist in certain plant species to generate herbicide resistance .

Action Environment

The action of Trp-Leu can be influenced by various environmental factors. For instance, the efficacy of Trp-Leu in inhibiting ALS activity can be affected by the presence of other compounds or environmental stressors. Additionally, the stability of Trp-Leu can be influenced by factors such as temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Tryptophan-L-leucine can be synthesized through peptide bond formation between L-tryptophan and L-leucine. This process typically involves the activation of the carboxyl group of L-tryptophan and the subsequent nucleophilic attack by the amino group of L-leucine. Common reagents used for this activation include carbodiimides such as dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS).

Industrial Production Methods: Industrial production of L-tryptophan and L-leucine often involves microbial fermentation. For L-tryptophan, Escherichia coli and Corynebacterium glutamicum are commonly used production hosts due to their well-characterized genetic backgrounds and ease of genetic manipulation . L-leucine production also utilizes similar microbial fermentation techniques, with optimization of metabolic pathways to enhance yield and productivity.

Chemical Reactions Analysis

Types of Reactions: L-Tryptophan-L-leucine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole side chain can lead to the formation of cyclized alkaloid-like structures .

Scientific Research Applications

L-Tryptophan-L-leucine has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

CAS No.

13123-35-8

Molecular Formula

C17H23N3O3

Molecular Weight

317.4 g/mol

IUPAC Name

2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C17H23N3O3/c1-10(2)7-15(17(22)23)20-16(21)13(18)8-11-9-19-14-6-4-3-5-12(11)14/h3-6,9-10,13,15,19H,7-8,18H2,1-2H3,(H,20,21)(H,22,23)

InChI Key

LYMVXFSTACVOLP-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N

physical_description

Solid

Synonyms

Trp-Leu
tryptophan-leucine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of Trp-Leu identified in these studies?

A1: Trp-Leu exhibits inhibitory activity against dipeptidyl peptidase IV (DPP-IV). []

Q2: How does Trp-Leu interact with DPP-IV to exert its inhibitory effect?

A2: Research suggests that Trp-Leu can inhibit DPP-IV through both competitive and non-competitive mechanisms, indicating potential interactions at different binding sites on the enzyme. []

Q3: Beyond DPP-IV, are there other known targets of Trp-Leu?

A3: Yes, studies have shown that Trp-Leu can also act as an inhibitor of angiotensin I-converting enzyme (ACE). []

Q4: What are the downstream effects of Trp-Leu inhibiting ACE?

A4: Inhibiting ACE can lead to a decrease in the production of angiotensin II, a hormone that causes blood vessels to constrict. This inhibition can contribute to lower blood pressure. []

Q5: What is the molecular formula and weight of Trp-Leu?

A5: The molecular formula of Trp-Leu is C14H19N3O2. Its molecular weight is approximately 261.32 g/mol.

Q6: What spectroscopic techniques have been used to characterize Trp-Leu?

A6: Researchers have employed nuclear magnetic resonance (NMR) spectroscopy to analyze the structure and interactions of Trp-Leu. Both 1H and 13C NMR data have provided valuable insights into its conformational behavior. []

Q7: How does Trp-Leu behave under simulated gastrointestinal conditions?

A7: Studies show that Trp-Leu exhibits remarkable stability when subjected to digestive enzymes like pepsin, chymotrypsin, and trypsin. [] This stability suggests its potential for oral administration.

Q8: Does Trp-Leu possess any intrinsic catalytic activity?

A8: The provided research does not suggest that Trp-Leu acts as a catalyst. Its primary role, as evidenced by the studies, is as an inhibitor of enzymes like DPP-IV and ACE.

Q9: How does the position of Trp and Leu within the dipeptide affect its activity?

A9: Research has shown that the dipeptide Trp-Leu exhibits significantly higher inhibitory activity against DPP-IV compared to its reverse sequence, Leu-Trp. This difference highlights the importance of amino acid sequence in determining biological activity. []

Q10: Does modifying the N-terminal amino acid of Trp-Leu affect its interaction with ACE?

A10: Yes, studies on tofuyo, a fermented soybean food, identified both Trp-Leu and Ile-Phe-Leu as ACE inhibitors. The presence of either tryptophan or isoleucine at the N-terminal position indicates some flexibility in the structural requirements for ACE inhibition. []

Q11: Has the efficacy of Trp-Leu as a DPP-IV inhibitor been tested in cellular or animal models?

A11: While the research confirms Trp-Leu's ability to inhibit DPP-IV in vitro, [] further studies using cell-based assays and animal models are needed to understand its efficacy in vivo.

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